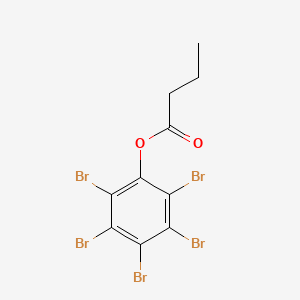

Pentabromophenyl butyrate

Description

Pentabromophenyl butyrate (CAS 83929-71-9) is a brominated organic compound characterized by a pentabromophenyl group attached to a butyrate ester. It belongs to the class of brominated flame retardants (BFRs), which are widely used in polymers, textiles, and electronics to inhibit combustion. The compound’s structure combines the high bromine content of pentabromophenyl moieties—known for their flame-retardant efficacy—with the ester functionality of butyric acid, which may influence its solubility and environmental behavior .

This compound’s primary application likely aligns with other BFRs in enhancing fire resistance in thermoplastics, though specific industrial use cases require further documentation.

Properties

CAS No. |

83929-71-9 |

|---|---|

Molecular Formula |

C10H7Br5O2 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) butanoate |

InChI |

InChI=1S/C10H7Br5O2/c1-2-3-4(16)17-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 |

InChI Key |

HQJQYDVEVAJKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentabromophenyl butyrate can be synthesized through the esterification of pentabromophenol with butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Pentabromophenyl butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and brominated phenols.

Reduction: Alcohols and partially de-brominated products.

Substitution: Various substituted phenyl butyrates depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

1.1 Anticancer Research

Pentabromophenyl butyrate has been investigated for its potential anticancer properties. Its structural similarity to other butyrate compounds suggests that it may influence cellular processes related to cancer cell proliferation and apoptosis. Research indicates that butyrate derivatives can modulate gene expression and have anti-inflammatory effects, which are crucial in cancer therapy. For instance, studies have shown that butyrate can inhibit histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes and induction of cancer cell differentiation.

1.2 Modulation of Gut Health

The compound's relationship with gut health is notable, particularly regarding its role as a short-chain fatty acid. This compound may enhance intestinal barrier function and modulate immune responses, making it a candidate for therapeutic applications in gastrointestinal disorders such as inflammatory bowel disease (IBD). By promoting the integrity of the gut lining and reducing inflammation, it could serve as an adjunct therapy alongside traditional treatments .

Industrial Applications

2.1 Flame Retardant

Due to its high bromine content, this compound is being explored as a flame retardant in various materials. Brominated compounds are known for their effectiveness in reducing flammability in plastics and textiles. The incorporation of this compound into polymer matrices could enhance fire safety without significantly compromising material properties.

2.2 Material Science

In materials science, this compound's unique chemical structure allows for modifications that can tailor its properties for specific applications. For example, it can be used in the development of coatings and adhesives that require both thermal stability and resistance to combustion.

Therapeutic Applications

3.1 Treatment of Metabolic Disorders

Recent studies have suggested that this compound may have potential in treating metabolic disorders by influencing lipid metabolism and insulin sensitivity. Its mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating fat storage and glucose metabolism .

3.2 Neurological Implications

There is emerging interest in the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases. Preliminary research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer’s disease and Parkinson’s disease.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Effects | Investigated the impact on cancer cell lines | Induced apoptosis in breast cancer cells via HDAC inhibition |

| Gut Health Study | Explored effects on IBD patients | Improved intestinal barrier function and reduced inflammation markers |

| Flame Retardant Research | Evaluated effectiveness in polymer applications | Enhanced fire resistance without compromising mechanical properties |

Mechanism of Action

The mechanism of action of pentabromophenyl butyrate involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can interact with biological molecules, potentially leading to changes in their structure and function. The ester group can undergo hydrolysis, releasing butyric acid, which has known biological effects, including modulation of gene expression and inhibition of histone deacetylases.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Bis(pentabromophenyl) Ether (CAS 1163-19-5)

- Structure : Two pentabromophenyl groups linked by an ether bond.

- Classified as a persistent organic pollutant (POP) under the Stockholm Convention .

- Applications : Flame retardant in polystyrene, polyolefins, and electronic enclosures.

- Key Difference : Unlike pentabromophenyl butyrate, this compound lacks ester functionality, resulting in greater environmental persistence and stronger hydrophobic interactions .

(b) Ethylene Bis(tetrabromophthalimide) (EBTEBPI)

- Structure : Tetrabrominated phthalimide groups linked by ethylene.

- Properties : High thermal stability (decomposition >300°C), lower bioaccumulation than brominated diphenyl ethers .

- Applications : Flame retardant in engineering plastics (e.g., nylon, PBT).

- Key Difference : The phthalimide group enhances thermal stability compared to ester-containing BFRs like this compound .

(c) Phenethyl Butyrate (CAS 103-52-6)

- Structure : Phenyl group attached to a butyrate ester.

- Properties : Low molecular weight (192.25 g/mol), fruity odor, used as a flavoring agent. Boiling point: 270°C; density: 1.002 g/cm³ .

- Applications : Food additive, fragrance in cosmetics.

- Highlights how bromination alters functionality .

Performance in Analytical Chemistry

Pentabromophenyl-containing stationary phases (e.g., pentabromophenyl columns) demonstrate strong dispersive and π-π interactions in pressurized supercritical fluid chromatography (pSFC), enhancing retention of both polar and nonpolar analytes compared to normal-phase liquid chromatography (NPLC) .

Environmental and Toxicological Profiles

- This compound: Limited toxicity data are available. However, brominated analogs like bis(pentabromophenyl) ether are classified as carcinogenic (IARC Group 2B) and exhibit acute aquatic toxicity .

- Decabromodiphenyl Ethane (DBDPE, CAS 84852-53-9) : A replacement for decaBDE, with lower bioaccumulation but similar persistence .

Regulatory Status

Biological Activity

Pentabromophenyl butyrate (PBPB) is a compound that combines the properties of pentabromophenyl, a brominated flame retardant, and butyrate, a short-chain fatty acid known for its beneficial biological activities. This article explores the biological activity of PBPB, focusing on its pharmacodynamics, therapeutic potential, and mechanisms of action.

Overview of Butyrate

Butyrate is a short-chain fatty acid produced in the colon through microbial fermentation of dietary fibers. It plays a significant role in energy metabolism and has been shown to exert anti-inflammatory effects and promote apoptosis in cancer cells. Its pharmacological actions include:

- HDAC Inhibition : Butyrate inhibits histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis .

- Immune Modulation : It activates G-protein-coupled receptors (GPRs) such as GPR109A and FFAR2, influencing immune responses and inflammation .

- Cancer Suppression : Butyrate has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly colon cancer cells .

- Antiproliferative Effects : PBPB exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, similar to butyrate's effects .

- Inflammation Suppression : Like butyrate, PBPB may inhibit pro-inflammatory cytokine production by modulating NF-κB signaling pathways. This action can potentially reduce inflammation in diseases such as inflammatory bowel disease (IBD) and other gastrointestinal disorders .

- Metabolic Regulation : PBPB may influence metabolic pathways by enhancing butyrate's effects on energy homeostasis, potentially offering therapeutic benefits in metabolic disorders like obesity .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of PBPB:

- Case Study on Ulcerative Colitis : A 62-year-old male with treatment-resistant ulcerative colitis showed significant improvement after receiving butyrate therapy. His bowel movement frequency decreased from frequent loose stools to normal levels within weeks of treatment .

- Pediatric Obesity Study : A randomized clinical trial indicated that oral butyrate supplementation resulted in a significant reduction in BMI among children with obesity, suggesting that compounds like PBPB could be beneficial in managing weight-related disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.